N-(3,5-dimethoxyphenyl)propanamide
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Description
N-(3,5-dimethoxyphenyl)propanamide is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 209.10519334 g/mol and the complexity rating of the compound is 196. The solubility of this chemical has been described as >31.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity
Antitumor Activity
Another area of interest is the antitumor activity of compounds structurally related to N-(3,5-dimethoxyphenyl)propanamide. A study by Ibrahim A. Al-Suwaidan et al. (2016) focused on synthesizing and evaluating the in vitro antitumor activity of 3-benzyl-substituted-4(3H)-quinazolinones, which are analogues of this compound. The compounds exhibited promising broad-spectrum antitumor activities, suggesting the potential for developing new cancer therapies based on this chemical structure (Ibrahim A. Al-Suwaidan, A. Abdel-Aziz, T. Shawer, R. Ayyad, A. Alanazi, Ahmad M. El-Morsy, M. Mohamed, Naglaa I. Abdel-Aziz, M. A. El-Sayed, & A. El-Azab, 2016).
Neuroprotection and Anesthesia
Compounds with a structure similar to this compound, such as propofol, have been extensively studied for their neuroprotective effects and use in anesthesia. Studies have indicated that propofol can attenuate peroxynitrite-mediated DNA damage and apoptosis in astrocytes, offering a protective mechanism that could be beneficial in various central nervous system injuries (R. Acquaviva, A. Campisi, P. Murabito, G. Raciti, R. Avola, S. Mangiameli, Ilenia Musumeci, M. Barcellona, A. Vanella, & G. Li Volti, 2004).
Material Science
In material science, this compound derivatives have been synthesized and characterized for their nonlinear optical properties, demonstrating potential applications in electro-optic materials. A study by S. Prabhu et al. (2001) on N-(2-Chlorophenyl)-(1-Propanamide) showcased the synthesis and characterization of organic crystals with nonlinear optical properties, indicating the versatility of this compound derivatives in material science applications (S. Prabhu, P. Rao, S. Bhat, V. Upadyaya, & S. Inamdar, 2001).
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-11(13)12-8-5-9(14-2)7-10(6-8)15-3/h5-7H,4H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYNBZQAAHYZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24788531 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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